O-(2-methoxyphenyl)hydroxylamine
Overview
Description
O-(2-methoxyphenyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring and a hydroxylamine group (-NH2OH) attached to the ortho position of the phenyl ring
Mechanism of Action
Target of Action
O-(2-methoxyphenyl)hydroxylamine primarily targets aldehydes and ketones . It reacts with these compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates .
Mode of Action
The oxygen in this compound acts as a nucleophile, competing with nitrogen . The reaction with oxygen leads to a reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The genotoxic mechanisms of certain carcinogens, such as o-anisidine and 2-nitroanisole, are attributed to the generation of N-(2-methoxyphenyl)hydroxylamine . This metabolite spontaneously decomposes to nitrenium and/or carbenium ions, which are responsible for the formation of deoxyguanosine adducts in DNA .
Pharmacokinetics
It’s known that human and rat cytochrome p450 2e1 is the major enzyme oxidizing o-anisidine to n-(2-methoxyphenyl)hydroxylamine . Xanthine oxidase of both species reduces 2-nitroanisole to this metabolite .
Result of Action
The result of this compound’s action is the formation of deoxyguanosine adducts in DNA . This is a key step in the genotoxic mechanisms of the carcinogenicity of o-anisidine and 2-nitroanisole .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its metabolism. As mentioned earlier, human and rat cytochrome P450 2E1 play a significant role in its metabolism . Therefore, factors that affect the activity of these enzymes could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-methoxyphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 2-nitroanisole (2-methoxynitrobenzene) using hydrazine hydrate in the presence of a catalyst. The reaction is typically carried out at low temperatures (0-8°C) to ensure controlled reduction. After the reaction, the product is purified through recrystallization using petroleum ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-(2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine hydrate are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(2-methoxyphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential genotoxic effects and its role in DNA adduct formation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- O-(diphenylphosphinyl)hydroxylamine
- 2,4-dinitrophenylhydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(2-methoxyphenyl)hydroxylamine is unique due to its specific structural features, including the methoxy group and the ortho position of the hydroxylamine group.
Properties
IUPAC Name |
O-(2-methoxyphenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWKXWUNXYUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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